molecular formula C10H11ClOS B14069989 1-(3-(Chloromethyl)-2-mercaptophenyl)propan-1-one

1-(3-(Chloromethyl)-2-mercaptophenyl)propan-1-one

Cat. No.: B14069989
M. Wt: 214.71 g/mol
InChI Key: JZMLYMLUDBQKDM-UHFFFAOYSA-N
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Description

1-(3-(Chloromethyl)-2-mercaptophenyl)propan-1-one is an organic compound that features a chloromethyl group, a mercapto group, and a propanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Chloromethyl)-2-mercaptophenyl)propan-1-one typically involves the chloromethylation of a mercaptophenyl compound followed by the introduction of a propanone group. One common method involves the reaction of 3-chloromethyl-2-mercaptophenyl with propanone under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Chloromethyl)-2-mercaptophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Chloromethyl)-2-mercaptophenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Chloromethyl)-2-mercaptophenyl)propan-1-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The mercapto group can also interact with metal ions and proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)propan-1-one: Lacks the mercapto group, making it less reactive in certain chemical reactions.

    1-(3-Chloromethylphenyl)propan-1-one: Similar structure but without the mercapto group.

    1-(3-Mercaptophenyl)propan-1-one:

Uniqueness

1-(3-(Chloromethyl)-2-mercaptophenyl)propan-1-one is unique due to the presence of both chloromethyl and mercapto groups, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-[3-(chloromethyl)-2-sulfanylphenyl]propan-1-one

InChI

InChI=1S/C10H11ClOS/c1-2-9(12)8-5-3-4-7(6-11)10(8)13/h3-5,13H,2,6H2,1H3

InChI Key

JZMLYMLUDBQKDM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC(=C1S)CCl

Origin of Product

United States

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